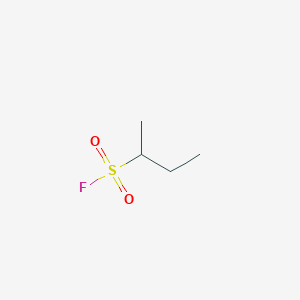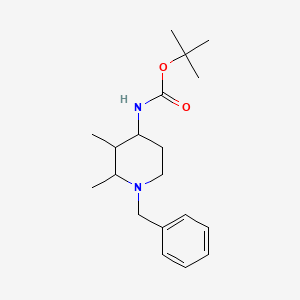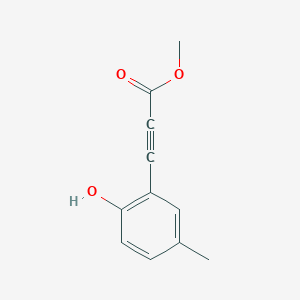![molecular formula C10H19NO2 B13167200 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is an organic compound with the molecular formula C10H19NO2. This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a methyloxan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or an amine under basic conditions.
Oxan Ring Formation: The final step involves the formation of the methyloxan ring through a cyclization reaction, often using an appropriate diol and acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel cyclopropyl-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl and methyloxan rings provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-[1-(Aminomethyl)cyclopropyl]methanol: A simpler analog with similar aminomethyl and cyclopropyl groups but lacking the methyloxan ring.
3-Methyloxan-4-ol: Contains the methyloxan ring but lacks the aminomethyl and cyclopropyl groups.
Uniqueness: 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the cyclopropyl and methyloxan rings, along with the aminomethyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
4-[1-(aminomethyl)cyclopropyl]-3-methyloxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-6-13-5-4-10(8,12)9(7-11)2-3-9/h8,12H,2-7,11H2,1H3 |
Clé InChI |
IUJSEUFJFJNQOL-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCC1(C2(CC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)

![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)


![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)







